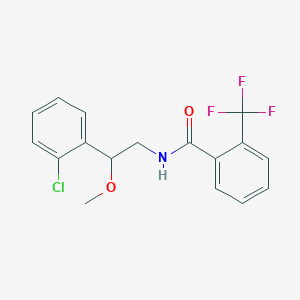
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as ML277, is a small molecule compound that has been extensively studied in recent years due to its potential therapeutic applications. It was initially identified as a potent and selective activator of the KCNQ1 potassium channel, which is involved in regulating the electrical activity of heart cells. ML277 has since been investigated for its effects on other ion channels and has shown promise as a potential treatment for a variety of conditions, including cardiac arrhythmias, epilepsy, and neuropathic pain.
Applications De Recherche Scientifique
New Supramolecular Packing Motifs
Research on supramolecular structures, such as the study by Lightfoot, Mair, Pritchard, and Warren (1999), highlights the potential for compounds with similar structural features to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide in forming novel organizational motifs. These structures are relevant for developing new materials with specific physical properties, such as those found in columnar liquid crystals (Lightfoot et al., 1999).
Antipathogenic Activity of New Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a number of acylthioureas showing significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests that structural analogs of the compound could be explored for antibacterial and antibiofilm applications (Limban et al., 2011).
Catalytic Activation for Chemical Synthesis
The work by Reddy, Revathi, Reddy, and Yadav (2011) on the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation demonstrates the relevance of similar compounds in synthetic chemistry. These methodologies could facilitate the synthesis of complex molecules, including potential pharmaceuticals (Reddy et al., 2011).
Synthesis and Characterization of Complexes
Research involving the synthesis and structural characterization of complexes, as demonstrated by O’Neil, Wilson, and Katzenellenbogen (1994), provides insight into the potential for compounds with related structures to form complex coordination compounds. These findings have implications for material science and catalysis (O’Neil et al., 1994).
Chlorination and Aromatic Compound Synthesis
Yang, Cao, Cheng, Sun, and Ma (2020) explored the chlorination of N-[2-aryl-1-(1-piperidinylcarbonyl)ethenyl]arenecarboxamides, developing a method for synthesizing chlorinated aromatic compounds. This research underscores the importance of such compounds in the synthesis of chemically modified aromatics with potential applications in various industries (Yang et al., 2020).
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-24-15(12-7-3-5-9-14(12)18)10-22-16(23)11-6-2-4-8-13(11)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWCZSYYFCLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)
![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)
![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)
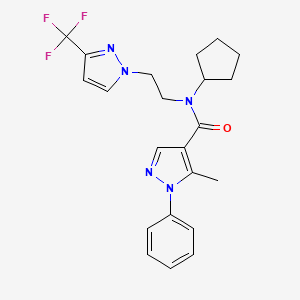
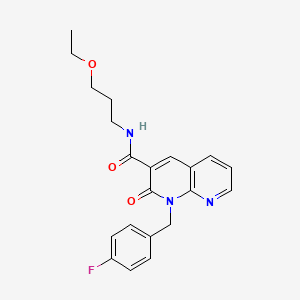
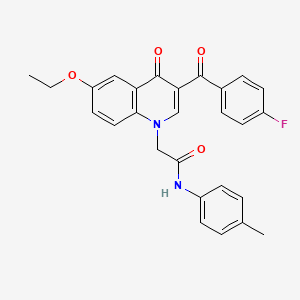
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)
![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2571679.png)


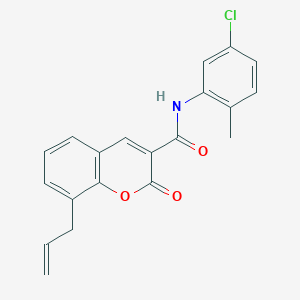
![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)
